4-[(8-Azabicyclo[3.2.1]octan-3-ylidene)methyl]-N-methylbenzamide
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Overview
Description
4-[(8-Azabicyclo[3.2.1]octan-3-ylidene)methyl]-N-methylbenzamide is a complex organic compound that features a bicyclic structure. This compound is part of the tropane alkaloid family, which is known for its diverse biological activities. The 8-azabicyclo[3.2.1]octane scaffold is a key structural motif in many biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(8-Azabicyclo[3.2.1]octan-3-ylidene)methyl]-N-methylbenzamide typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material . Another approach involves the desymmetrization of achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound often rely on the same synthetic routes used in laboratory settings but are scaled up to meet production demands. This includes the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production .
Chemical Reactions Analysis
Types of Reactions
4-[(8-Azabicyclo[3.2.1]octan-3-ylidene)methyl]-N-methylbenzamide undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-[(8-Azabicyclo[3.2.1]octan-3-ylidene)methyl]-N-methylbenzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including interactions with various enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(8-Azabicyclo[3.2.1]octan-3-ylidene)methyl]-N-methylbenzamide involves its interaction with specific molecular targets and pathways. This compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Tropine: Another tropane alkaloid with a similar bicyclic structure.
3α-Tropanol: A stereoisomer of tropine with different biological activities.
Uniqueness
What sets 4-[(8-Azabicyclo[3.2.1]octan-3-ylidene)methyl]-N-methylbenzamide apart from these similar compounds is its unique substitution pattern and the specific biological activities it exhibits. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
823812-86-8 |
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Molecular Formula |
C16H20N2O |
Molecular Weight |
256.34 g/mol |
IUPAC Name |
4-(8-azabicyclo[3.2.1]octan-3-ylidenemethyl)-N-methylbenzamide |
InChI |
InChI=1S/C16H20N2O/c1-17-16(19)13-4-2-11(3-5-13)8-12-9-14-6-7-15(10-12)18-14/h2-5,8,14-15,18H,6-7,9-10H2,1H3,(H,17,19) |
InChI Key |
GEMUZDXWIWZXDH-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)C=C2CC3CCC(C2)N3 |
Origin of Product |
United States |
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